8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they may target kinases, which are enzymes that play key roles in signal transduction pathways .
Mode of Action
Upon binding to their targets, these compounds can inhibit or enhance the activity of the enzymes or receptors, leading to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on their specific chemical structures. These properties determine the bioavailability of the compound, or how much of the compound reaches its site of action in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits kinases involved in cell growth, it could potentially slow down the growth of cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific cell type and the concentration of the compound .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of the ethyl group at the 7th position of the purine ring.
Methylation: Addition of methyl groups at the 1st and 3rd positions.
Amination: Incorporation of the benzyl(methyl)amino group at the 8th position.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophilic reagents under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(benzylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(methylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 7-ethyl-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual amino group (benzyl and methyl) provides distinct reactivity and interaction potential compared to similar compounds.
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMYOMQHGHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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